Ethyl-2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazol-4-carboxylat

Übersicht

Beschreibung

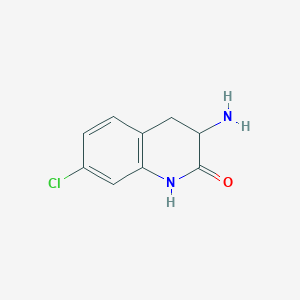

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in various studies. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent acetylcholinesterase inhibitor, suggesting its potential for Alzheimer's disease treatment . Another study reported the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, which was characterized using various spectroscopic methods . These studies demonstrate the synthetic routes and methodologies that could be relevant for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing the presence of hydrogen-bonded dimers and quartets in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate . Such structural analyses are crucial for understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions to yield novel heterocyclic compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with different arylidinemalononitrile derivatives to produce a range of compounds, including pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Another study described the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into various benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The vibrational spectra and geometric parameters of these compounds have been studied using both experimental and theoretical methods, providing insights into their stability and reactivity . Additionally, the anti-allergy activity of some benzothiazole derivatives has been evaluated, indicating potential pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung wird bei der Synthese verschiedener pharmazeutischer Derivate verwendet, darunter Thienopyrimidin-Derivate, die hinsichtlich ihres therapeutischen Potenzials untersucht werden .

Synthese von Azofarbstoffen

Es dient als Vorläufer bei der Herstellung von Azofarbstoffen, die weit verbreitet zum Färben von Textilien, Leder und Lebensmitteln verwendet werden .

Entzündungshemmende Wirkung

Es wurden Untersuchungen zu seinen entzündungshemmenden Eigenschaften durchgeführt, indem seine Wirkung auf die Aktivierung von NRF2 gemessen wurde, die für zelluläre Abwehrmechanismen entscheidend ist .

Antibakterielle Eigenschaften

Derivate dieser Verbindung wurden synthetisiert und auf ihre antimikrobielle Wirksamkeit getestet und zeigten vielversprechende Ergebnisse gegen verschiedene Bakterienstämme .

Induktion der Apoptose

Studien haben diese Verbindung bei der Entdeckung neuer Apoptose-induzierender Agenzien eingesetzt, die in der Krebsforschung von Bedeutung sind .

Organische Synthese

Es ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird und zur Entwicklung neuer Synthesemethoden und -materialien beiträgt .

Materialwissenschaften

Die Verbindung findet Anwendung in der Materialforschung und unterstützt die Entwicklung neuer Materialien mit potenziellen industriellen Anwendungen .

Analytische Chemie

In der analytischen Chemie wird es zur Entwicklung neuer analytischer Methoden und Techniken für die chemische Analyse eingesetzt .

Wirkmechanismus

Target of Action

It has been shown to have significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptosis in mcf-7 cells , indicating that it may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound has demonstrated significant antiproliferative activity against MCF-7 and HepG-2 cancer cell lines . It has been shown to induce apoptosis in MCF-7 cells , leading to a significant reduction in cell viability. In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .

Safety and Hazards

Please refer to the MSDS for detailed safety information.

Biochemische Analyse

Biochemical Properties

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins, influencing their structure and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEBHSVVRNIDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997595 | |

| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76263-11-1 | |

| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)